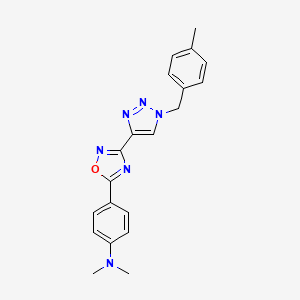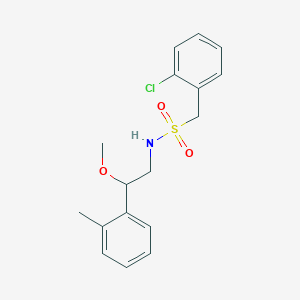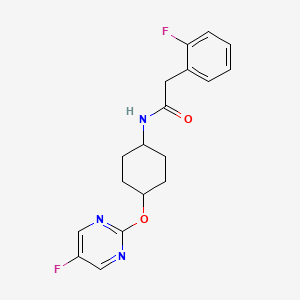
N,N-dimethyl-4-(3-(1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-dimethyl-4-(3-(1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl)aniline” is a complex organic compound that contains several functional groups, including an aniline, a triazole, and an oxadiazole . These functional groups suggest that this compound might have interesting chemical properties and could be used in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a central aniline group, with a dimethylamino group at the 4-position. Attached to this is a 1,2,4-oxadiazole ring, which in turn is connected to a 1,2,3-triazole ring. Finally, this triazole ring is substituted with a 4-methylbenzyl group .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound is likely to be a solid at room temperature, with a relatively high melting point. It’s likely to be soluble in organic solvents, but not very soluble in water .Aplicaciones Científicas De Investigación
Chemoselectivity in Methylation
The chemoselective methylation of functionalized anilines, including aminophenols, aminobenzyl alcohols, and others, using dimethyl carbonate over NaY faujasite is highlighted, showcasing the potential of selective N-methylation without side reactions (Selva, Tundo, & Perosa, 2003). This research suggests a pathway for selective methylation, which could be relevant for synthesizing derivatives of complex anilines.
Ruthenium(II) Complexes in Catalysis
Ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands are efficient catalysts for C-N bond formation, demonstrating the synthesis of various anilines and substituted quinolines (Donthireddy, Illam, & Rit, 2020). This application is crucial for creating specific molecular structures, potentially including the synthesis of N,N-dimethyl-4-(3-(1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl)aniline derivatives.
Corrosion Inhibition and Molecular Modeling
Theoretical studies on bipyrazolic-type organic compounds, including their inhibition efficiencies and reactive sites, are analyzed using density functional theory (DFT), indicating their potential as corrosion inhibitors (Wang, Wang, Wang, Wang, & Liu, 2006). This suggests that derivatives of this compound might also serve as effective corrosion inhibitors.
Synthesis and Antifungal Activity
The synthesis of novel compounds from toluenesulfonamide and their antifungal activity exploration (Khodairy, Ali, & El-wassimy, 2016) suggest avenues for pharmaceutical applications. Research into similar aniline derivatives could lead to new antifungal agents or contribute to drug development.
Metal Complexes and Biological Activities
Synthesis of metal complexes with 3,4,5-trihydroxybenzoic acid derivatives highlights potential enhancements in biological activities through metal coordination (Qurban, Shahid, Riaz, Waseem, & Batool, 2020). This could imply that structurally related compounds like this compound may also form biologically active metal complexes.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N,N-dimethyl-4-[3-[1-[(4-methylphenyl)methyl]triazol-4-yl]-1,2,4-oxadiazol-5-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c1-14-4-6-15(7-5-14)12-26-13-18(22-24-26)19-21-20(27-23-19)16-8-10-17(11-9-16)25(2)3/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJDGGAPSYOZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(N=N2)C3=NOC(=N3)C4=CC=C(C=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2733013.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2733014.png)
![N-allyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2733017.png)
![5-[(butylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2733019.png)
![3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2733020.png)

![1-[(2R)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride](/img/structure/B2733024.png)


![N-(1-methoxypropan-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2733027.png)

![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2733034.png)